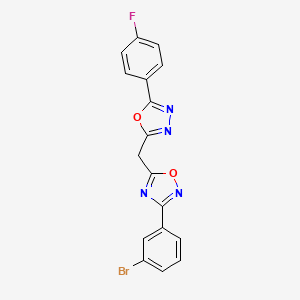
3-(3-Bromophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H10BrFN4O2 and its molecular weight is 401.195. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
- Derivatives of 1,3,4-oxadiazole, including those with bromophenyl and fluorophenyl groups, have been synthesized and evaluated for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have shown notable ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Some derivatives demonstrated potency against both Gram-positive and Gram-negative bacteria, particularly M. smegmatis (Menteşe, Ülker, & Kahveci, 2015).
Cytotoxicity Testing and Structure Analysis
- A range of 1,3,4-oxadiazoline derivatives, including those with fluorophenyl components, have been synthesized and structurally characterized. These derivatives have been tested for cytotoxicity against human cancer cell lines, displaying significant inhibitory abilities (Tien et al., 2018).
Antifungal and Anti-inflammatory Activities
- Various 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles have been prepared and tested for their antifungal and anti-inflammatory properties. Some derivatives showed high inhibitory activity against Candida albicans and notable inhibition of NF-κB-dependent transcription in mammalian cells, suggesting their potential in anti-inflammatory and antifungal applications (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antimicrobial Agent Applications
- Derivatives of 1,3,4-oxadiazole, particularly those with fluorine atoms, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated high potency against a broad panel of bacterial and fungal strains, highlighting their potential as effective antimicrobial agents (Parikh & Joshi, 2014).
Neuroprotective Effects Against Alzheimer’s Disease
- Benzothiazol-based 1,3,4-oxadiazole derivatives have been developed and evaluated for their neuroprotective effects against Alzheimer’s disease. Some compounds exhibited promising neuroprotective activity, suggesting their potential use in treating neurodegenerative diseases (Mei et al., 2017).
Insecticidal Activity
- Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and characterized for insecticidal activities against various pests. These compounds displayed good larvicidal activities, indicating their potential in pest control (Li et al., 2013).
Optical and Electrochemical Properties
- Oxadiazole derivatives have been investigated for their thermal, optical, and electrochemical properties, making them promising materials for applications in optoelectronics and organic light-emitting diodes (OLEDs) (Liu, Zhao, & Huang, 2007).
Propiedades
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN4O2/c18-12-3-1-2-11(8-12)16-20-14(25-23-16)9-15-21-22-17(24-15)10-4-6-13(19)7-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRKUAXHRVLQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

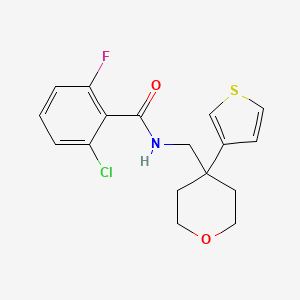
![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)

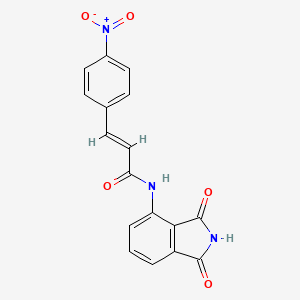

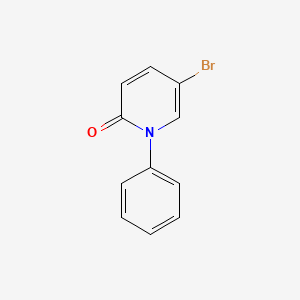
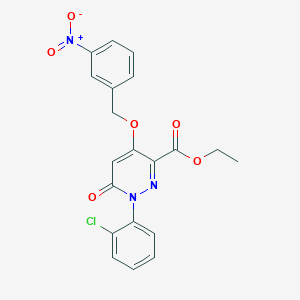
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2424342.png)
![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)


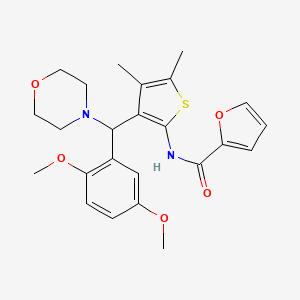
![2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424351.png)